molecular formula C16H20N2O2 B2695585 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 339100-33-3

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one

Cat. No.: B2695585
CAS No.: 339100-33-3
M. Wt: 272.348
InChI Key: WPVJMQGWNSBWJG-MDZDMXLPSA-N
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Description

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one is an organic compound known for its unique chemical structure and properties It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Scientific Research Applications

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one typically involves multiple steps. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone, followed by dehydration to yield an α,β-unsaturated ketone. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one stands out due to its unique azetidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2)11-18(15(16)20)13-7-5-12(6-8-13)14(19)9-10-17(3)4/h5-10H,11H2,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVJMQGWNSBWJG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)/C=C/N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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